Cas no 16727-48-3 (2,6-bis(benzyloxy)pyridine-3-carboxylic acid)

2,6-Bis(benzyloxy)pyridine-3-carboxylic acid is a versatile pyridine derivative characterized by its benzyl-protected hydroxyl groups and carboxylic acid functionality. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The benzyloxy groups enhance solubility in organic solvents while providing stability under various reaction conditions. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. Its rigid pyridine core contributes to structural diversity in ligand design. The compound’s purity and well-defined structure make it suitable for precise applications in medicinal chemistry and material science.
2,6-bis(benzyloxy)pyridine-3-carboxylic acid structure
16727-48-3 structure
Product Name:2,6-bis(benzyloxy)pyridine-3-carboxylic acid
CAS No:16727-48-3
MF:C20H17NO4
MW:335.353285551071
CID:5151873
Update Time:2025-06-08

2,6-bis(benzyloxy)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 2,6-bis(phenylmethoxy)-
    • 2,6-bis(benzyloxy)pyridine-3-carboxylic acid
    • Inchi: 1S/C20H17NO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,23)
    • InChI Key: PRSAOLJZJSZYOE-UHFFFAOYSA-N
    • SMILES: C1(OCC2=CC=CC=C2)=NC(OCC2=CC=CC=C2)=CC=C1C(O)=O

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2,6-bis(benzyloxy)pyridine-3-carboxylic acid Related Literature

Additional information on 2,6-bis(benzyloxy)pyridine-3-carboxylic acid

Comprehensive Overview of 2,6-bis(benzyloxy)pyridine-3-carboxylic acid (CAS No. 16727-48-3)

2,6-bis(benzyloxy)pyridine-3-carboxylic acid (CAS No. 16727-48-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This pyridine derivative is characterized by its unique molecular structure, featuring two benzyloxy groups at the 2 and 6 positions and a carboxylic acid moiety at the 3 position. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science.

The growing interest in heterocyclic compounds like 2,6-bis(benzyloxy)pyridine-3-carboxylic acid stems from their versatility in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for small molecule inhibitors and biologically active agents. Recent studies highlight its role in targeting specific enzyme pathways, aligning with the current trend of precision medicine and personalized therapeutics. This compound's solubility and stability under various conditions further enhance its applicability in high-throughput screening assays.

In the context of green chemistry, 16727-48-3 has been investigated for its potential in sustainable synthesis routes. With the pharmaceutical industry's shift toward eco-friendly processes, this compound's derivatization offers opportunities to reduce waste and improve atom economy. Its benzyl-protected hydroxyl groups provide selective deprotection strategies, a topic frequently searched by synthetic chemists optimizing multi-step reactions.

From an analytical perspective, 2,6-bis(benzyloxy)pyridine-3-carboxylic acid exhibits distinct spectroscopic signatures, making it identifiable via NMR and mass spectrometry. These features are critical for quality control in API manufacturing, a hot topic in regulatory discussions. The compound's chromatographic behavior also supports its use in HPLC method development, addressing common queries about peak resolution and column selection.

The demand for CAS 16727-48-3 has risen in parallel with advancements in crystallography and computational modeling. Its molecular geometry serves as a reference point for docking studies, particularly in structure-activity relationship (SAR) analyses. This aligns with frequent searches on AI-driven drug design and virtual screening libraries, where such scaffolds are increasingly valuable.

In material science, the aromatic stacking properties of 2,6-bis(benzyloxy)pyridine-3-carboxylic acid contribute to its utility in designing organic semiconductors and coordination polymers. These applications resonate with trends in flexible electronics and energy storage, areas dominating academic and industrial research agendas. The compound's thermal stability further supports its use in high-performance materials.

Safety data for 16727-48-3 indicates standard handling protocols for laboratory chemicals, though users often search for compatibility with common reagents. Its storage conditions (typically under inert atmosphere) and shelf life are frequently queried topics, reflecting the compound's sensitivity to oxidation and moisture.

As the scientific community prioritizes reproducible research, detailed synthetic procedures for 2,6-bis(benzyloxy)pyridine-3-carboxylic acid remain highly sought after. Recent publications emphasize catalyst-free approaches and microwave-assisted synthesis, addressing the demand for time-efficient methodologies. These developments directly respond to search trends around reaction optimization and yield improvement.

The compound's role in peptide mimetics design has expanded its relevance in bioconjugation strategies. This intersects with popular inquiries about linker chemistry and prodrug development, particularly in ADC (antibody-drug conjugate) research. Its carboxylic acid group offers straightforward derivatization possibilities, a key advantage noted in patent literature.

Looking ahead, CAS 16727-48-3 is poised to maintain its significance as both a research tool and industrial intermediate. With the rise of fragment-based drug discovery and click chemistry, its modular structure provides ample opportunities for diversity-oriented synthesis. These directions mirror the broader shift toward rational molecular design in chemical innovation.

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